N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
CAS No.: 921800-76-2
Cat. No.: VC11946338
Molecular Formula: C14H14ClN3O2S
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921800-76-2 |
|---|---|
| Molecular Formula | C14H14ClN3O2S |
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19) |
| Standard InChI Key | TYSGJYFUOBSWHD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide features a thiazole ring substituted at the 4-position with an acetamido group and at the 2-position with a chloro-methylphenylacetamide chain. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to the compound’s electronic properties and biological activity. The chloro-methylphenyl group enhances lipophilicity, potentially improving membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 921800-76-2 |
| Molecular Formula | C₁₄H₁₄ClN₃O₂S |
| Molecular Weight | 323.8 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
Structural validation of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide relies on spectroscopic techniques:
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Infrared (IR) Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of acetamide) and 1540 cm⁻¹ (C-N stretch of thiazole) confirm functional groups.
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): ESI-MS m/z 324.1 [M+H]⁺ correlates with the molecular formula.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence:
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Formation of 3-Chloro-2-Methylphenylthiourea: Reacting 3-chloro-2-methylaniline with ammonium thiocyanate in HCl yields the thiourea intermediate.
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Thiazole Ring Construction: A Hantzsch thiazole synthesis cyclizes the thiourea with α-haloacetamide derivatives.
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Acetylation: Introducing the acetamido group via reaction with acetic anhydride completes the structure .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Thiourea Formation | HCl, 0–5°C, 4 h | 78 |
| Cyclization | Ethanol, reflux, 8 h | 65 |
| Acetylation | Ac₂O, RT, 2 h | 82 |
Reaction Mechanisms
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Thiazole Formation: The Hantzsch reaction proceeds through nucleophilic attack of the thiourea’s sulfur on the α-carbon of bromoacetamide, followed by cyclodehydration.
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Acetylation: The primary amine on the thiazole reacts with acetic anhydride, forming a stable acetamide via nucleophilic acyl substitution .
Structural and Crystallographic Insights
X-ray Diffraction Analysis
While crystallographic data for N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide remains unpublished, analogous structures (e.g., 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal:
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Dihedral Angles: 83.5° between phenyl and thiazole planes.
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Hydrogen Bonding: N–H⋯N interactions form inversion dimers, stabilizing the crystal lattice .
Table 3: Comparative Structural Data
| Compound | Dihedral Angle (°) | Crystal System |
|---|---|---|
| Analogous thiazole-acetamide derivative | 83.5 | Monoclinic |
| Sulfathiazole | 76.2 | Orthorhombic |
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistically, the thiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics .
Anticancer Activity
Screening against MCF-7 breast cancer cells revealed:
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IC₅₀: 18.7 μM (72 h exposure).
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed via Western blot.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antimicrobial and anticancer properties suggest utility in:
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Combination Therapies: Synergizing with fluoroquinolones or platinum-based chemotherapeutics.
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Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.
Agricultural Chemistry
Structural analogs in patents (e.g., WO2023213626A1) control plant pathogens, hinting at potential agrochemical applications .
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